2-(3-Chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine
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Overview
Description
2-(3-Chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its valuable applications in organic synthesis and pharmaceutical chemistry due to its unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine can be achieved through various synthetic routes. This reaction typically requires a solvent such as methanol or tert-butanol and can be catalyzed by transition metals or conducted under metal-free conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can produce a variety of substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
2-(3-Chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound, known for its broad range of applications in medicinal chemistry.
2-Phenylimidazo[1,2-a]pyridine: Similar structure but lacks the chloro and methoxy substituents.
5-Methoxyimidazo[1,2-a]pyridine: Similar structure but lacks the 3-chlorophenyl group.
Uniqueness
2-(3-Chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine is unique due to the presence of both the 3-chlorophenyl and 5-methoxy substituents, which can significantly influence its chemical reactivity and biological activity. These substituents may enhance its binding affinity to specific molecular targets, leading to improved efficacy in various applications .
Properties
Molecular Formula |
C14H11ClN2O |
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Molecular Weight |
258.70 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11ClN2O/c1-18-14-7-3-6-13-16-12(9-17(13)14)10-4-2-5-11(15)8-10/h2-9H,1H3 |
InChI Key |
RFDWMFXXZNMMOO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=NC(=CN21)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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